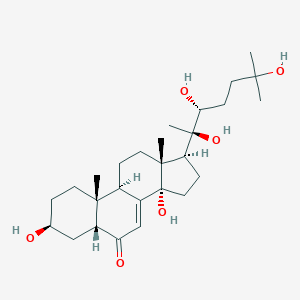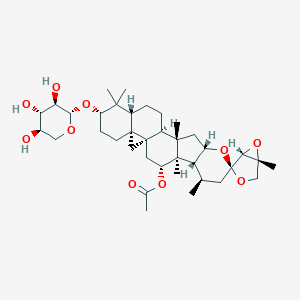
杜林
描述
Dhurrin is a cyanogenic glycoside predominantly found in plants such as Sorghum bicolor. It was first identified in 1906 as the cause of cattle poisoning due to hydrogen cyanide release . Dhurrin is synthesized from the amino acid tyrosine and serves as a defense mechanism against herbivores by releasing toxic hydrogen cyanide upon tissue damage .
科学研究应用
Dhurrin has several applications in scientific research:
Chemistry: Studying the biosynthesis and degradation pathways of cyanogenic glycosides.
Biology: Understanding plant defense mechanisms and the role of cyanogenic glycosides in deterring herbivores.
Medicine: Investigating the potential therapeutic uses of cyanogenic glycosides and their derivatives.
Industry: Exploring the use of dhurrin in developing pest-resistant crops.
作用机制
Target of Action
Dhurrin, a cyanogenic glucoside, primarily targets the cells of herbivores that consume plants containing this compound . It is a plant defensive chemical synthesized from aliphatic amino acids . The primary role of Dhurrin is to deter herbivores and protect the plant from being consumed .
Mode of Action
Dhurrin’s mode of action is based on its ability to release hydrogen cyanide upon tissue disruption during herbivory . When the plant tissue is disrupted, for example, during herbivory, the glycosidic bond in Dhurrin is hydrolyzed, leading to the rapid degradation of the aglycone of Dhurrin to form hydrogen cyanide . This hydrogen cyanide is then absorbed into the bloodstream of the herbivore, causing harmful effects .
Biochemical Pathways
Dhurrin is synthesized from the amino acid tyrosine through the sequential action of two cytochrome P450 enzymes: CYP79A1 and CYP71E1 . The biosynthesis involves the conversion of tyrosine to hydroxyphenyl-acetaldoxime via these two multifunctional cytochrome P450 enzymes . The process is catalyzed by a UDP-glucosyltransferase (UGT85B1) with the NADPH-dependent cytochrome P450 oxidoreductase (POR) serving as an electron donor to the P450s .
Pharmacokinetics
It is known that upon hydrolysis, the aglycone of dhurrin rapidly degrades to form hydrogen cyanide, which is then absorbed into the bloodstream .
Result of Action
The primary result of Dhurrin’s action is the release of hydrogen cyanide, a potent toxin, upon tissue disruption . This release of hydrogen cyanide can deter herbivores from consuming the plant, thus serving as a defense mechanism for the plant . In addition to its insect deterrent properties, Dhurrin may also serve as a storage form of reduced nitrogen .
Action Environment
The production of Dhurrin in plants such as sorghum could be developmentally and environmentally regulated and controlled at the transcriptional level . Environmental growing conditions, particularly soil water deficit, have been shown to influence Dhurrin content in sorghum . This suggests that environmental factors can influence the action, efficacy, and stability of Dhurrin.
生化分析
Biochemical Properties
Dhurrin plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It is synthesized from the amino acid tyrosine through the action of two cytochrome P450 enzymes, CYP79A1 and CYP71E1, followed by glucosylation by UGT85B1 . These enzymes facilitate the conversion of tyrosine to dhurrin, which is then stored in vacuoles. Upon tissue damage, dhurrin is hydrolyzed by β-glucosidase (dhurrinase) and hydroxynitrile lyase, releasing hydrogen cyanide .
Cellular Effects
Dhurrin influences various cellular processes, particularly in plant cells. It is involved in cell signaling pathways related to defense responses. The release of hydrogen cyanide upon dhurrin hydrolysis can inhibit cellular respiration in herbivores, thereby protecting the plant . In plants, dhurrin accumulation is regulated at the transcriptional level, with genes involved in its biosynthesis showing organ-specific expression patterns .
Molecular Mechanism
At the molecular level, dhurrin exerts its effects through enzyme interactions and gene regulation. The biosynthesis of dhurrin involves the sequential action of CYP79A1 and CYP71E1, which convert tyrosine to an intermediate that is then glucosylated by UGT85B1 . The hydrolysis of dhurrin by β-glucosidase and hydroxynitrile lyase releases hydrogen cyanide, which can inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dhurrin change over time. Dhurrin is stable in intact plant tissues but rapidly degrades upon tissue damage due to enzymatic hydrolysis . Studies have shown that dhurrin content in sorghum grains peaks around 25 days after pollination and decreases during maturation . Long-term effects of dhurrin exposure include potential inhibition of cellular respiration in herbivores and other organisms exposed to hydrogen cyanide .
Dosage Effects in Animal Models
The effects of dhurrin vary with different dosages in animal models. At low doses, dhurrin may not cause significant harm, but at high doses, it can lead to hydrogen cyanide poisoning, which is lethal . Studies have shown that animals consuming sorghum with high dhurrin content can suffer from cyanide toxicity, leading to symptoms such as respiratory distress and even death .
Metabolic Pathways
Dhurrin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis pathway involves the conversion of tyrosine to dhurrin through the action of CYP79A1, CYP71E1, and UGT85B1 . The degradation pathway involves hydrolysis by β-glucosidase and hydroxynitrile lyase, leading to the release of hydrogen cyanide . These pathways are crucial for the regulation of dhurrin levels in plants and its role in defense mechanisms .
Transport and Distribution
Dhurrin is transported and distributed within plant cells and tissues. It is synthesized in the endoplasmic reticulum and transported to vacuoles for storage . The distribution of dhurrin within plant tissues is regulated to prevent premature hydrolysis and release of hydrogen cyanide . Transporters and binding proteins may be involved in the localization and accumulation of dhurrin within specific cellular compartments .
Subcellular Localization
Dhurrin is localized in the epidermal cells of sorghum leaves, while the enzymes responsible for its degradation are found in the mesophyll cells . This separation prevents the premature hydrolysis of dhurrin and the release of hydrogen cyanide under normal physiological conditions . The subcellular localization of dhurrin and its associated enzymes is crucial for its role in plant defense .
准备方法
Synthetic Routes and Reaction Conditions: Dhurrin is synthesized in plants through a series of enzymatic reactions. The biosynthesis begins with the conversion of tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime by the enzyme CYP79A1. This intermediate is then converted to p-hydroxymandelonitrile by CYP71E1. Finally, the enzyme UGT85B1 transfers a glucose molecule to p-hydroxymandelonitrile, forming dhurrin .
Industrial Production Methods: Industrial production of dhurrin is not common due to its toxic nature. transgenic approaches have been employed to produce dhurrin in other plants like Arabidopsis thaliana and Nicotiana tabacum by introducing the genes encoding CYP79A1 and CYP71E1 .
Types of Reactions:
Hydrolysis: Dhurrin undergoes hydrolysis to release hydrogen cyanide, p-hydroxybenzaldehyde, and p-hydroxyphenylacetic acid.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by enzymes such as α-hydroxynitrile lyase and dhurrinase under physiological conditions.
Major Products:
Hydrogen Cyanide: A highly toxic compound released during hydrolysis.
p-Hydroxybenzaldehyde and p-Hydroxyphenylacetic Acid: Products of enzymatic degradation.
相似化合物的比较
Amygdalin: Another cyanogenic glycoside found in almonds and other plants.
Linamarin: Found in cassava and other plants.
Prunasin: Present in various Prunus species.
Comparison: Dhurrin is unique in its association with Sorghum bicolor and its specific biosynthetic pathway involving CYP79A1 and CYP71E1 . While other cyanogenic glycosides like amygdalin and linamarin also release hydrogen cyanide, their biosynthetic pathways and plant sources differ .
属性
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTYOJHPBMILU-YOVYLDAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198142 | |
| Record name | Dhurrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-20-7 | |
| Record name | Dhurrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dhurrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dhurrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(β-D-glucopyranosyloxy)(4-hydroxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DHURRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5999IY65C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dhurrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)

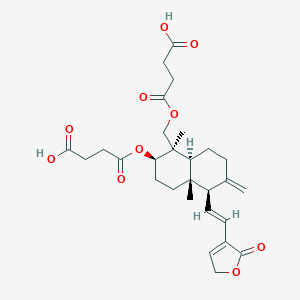

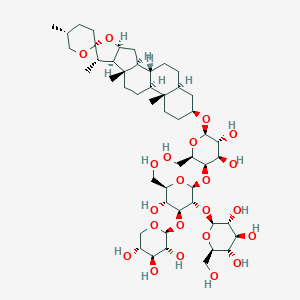

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
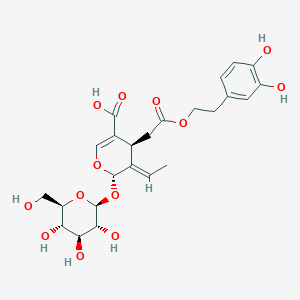
![(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B190945.png)

